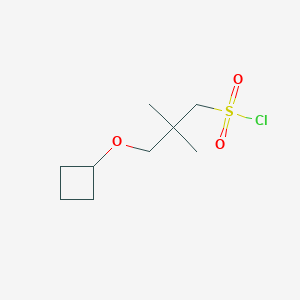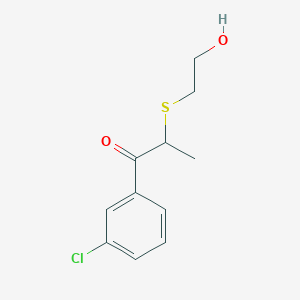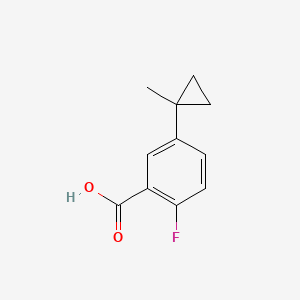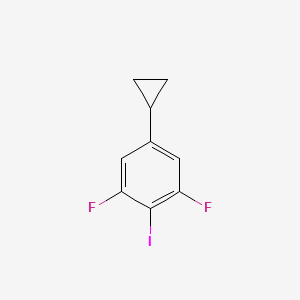
3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-cyclobutoxy-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonic acid+SOCl2→3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases .
化学反应分析
Types of Reactions
3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases such as sodium hydroxide can be used to hydrolyze the sulfonyl chloride group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Sulfinyl and thiol derivatives: Formed by reduction.
科学研究应用
3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research, including:
Organic synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical research: Employed in the development of sulfonamide-based drugs and other bioactive molecules.
Material science: Utilized in the modification of polymers and other materials to introduce sulfonyl functional groups.
Chemical biology: Used in the study of enzyme mechanisms and protein modifications involving sulfonylation reactions.
作用机制
The mechanism of action of 3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
相似化合物的比较
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene ring.
Uniqueness
3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the presence of the cyclobutoxy group and the 2,2-dimethylpropane backbone. These structural features impart distinct reactivity and steric properties compared to simpler sulfonyl chlorides. The cyclobutoxy group can influence the compound’s solubility and reactivity, making it suitable for specific synthetic applications .
属性
分子式 |
C9H17ClO3S |
|---|---|
分子量 |
240.75 g/mol |
IUPAC 名称 |
3-cyclobutyloxy-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO3S/c1-9(2,7-14(10,11)12)6-13-8-4-3-5-8/h8H,3-7H2,1-2H3 |
InChI 键 |
SQLDOORBCTXCOC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC1CCC1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)




![{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride](/img/structure/B13489524.png)
![5-[1-(Aminomethyl)but-3-enylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489527.png)



![N-[(4-bromothiophen-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13489554.png)


